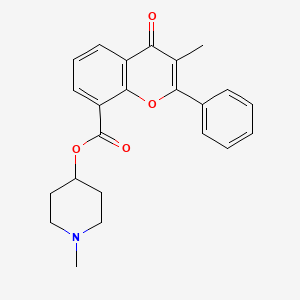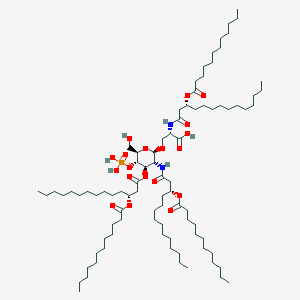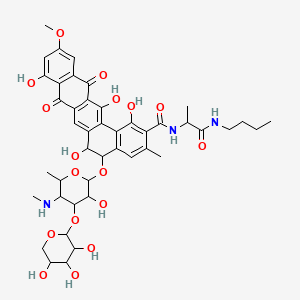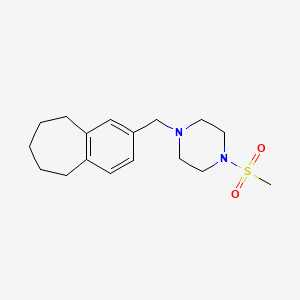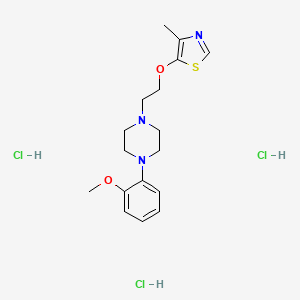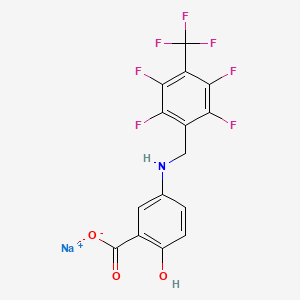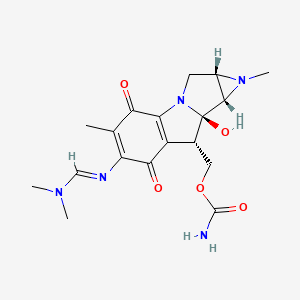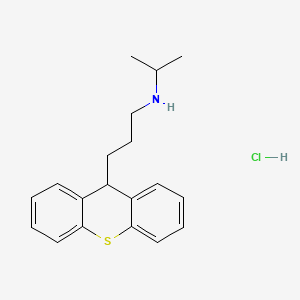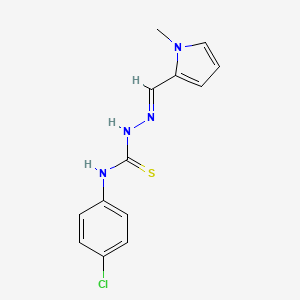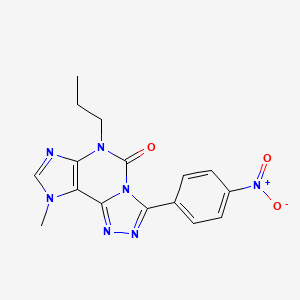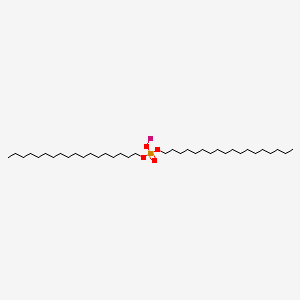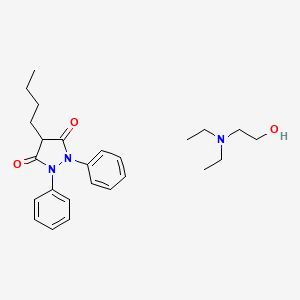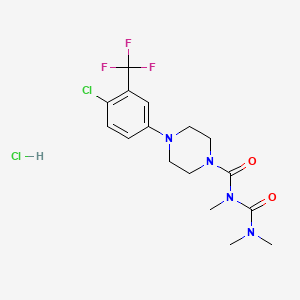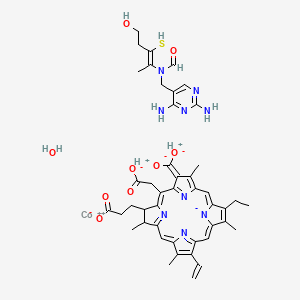
Cobaltate(2-), aqua(18-carboxy-20-(carboxymethyl)-8-ethenyl-13-ethyl-2,3-dihydro-3,7,12,17-tetramethyl-21H,23H-porphine-2-propanoato(5-)-N(sup 21),N(sup 22),N(sup 23),N(sup 24))(N-((2,4-diamino-5-pyrimidinyl)methyl)-N-(4-hydroxy-2-mercapto-1-methyl-1-butenyl)formamide)-, dihydrogen, ((OC-6-24)-(2S-trans))-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobaltate(2-), aqua(18-carboxy-20-(carboxymethyl)-8-ethenyl-13-ethyl-2,3-dihydro-3,7,12,17-tetramethyl-21H,23H-porphine-2-propanoato(5-)-N(sup 21),N(sup 22),N(sup 23),N(sup 24))(N-((2,4-diamino-5-pyrimidinyl)methyl)-N-(4-hydroxy-2-mercapto-1-methyl-1-butenyl)formamide)-, dihydrogen, ((OC-6-24)-(2S-trans))- is a complex cobalt compound. It features a porphyrin ring structure with various functional groups attached, making it a subject of interest in coordination chemistry and bioinorganic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the coordination of cobalt ions with a porphyrin ligand. The process may include:
Ligand Synthesis: Preparation of the porphyrin ligand with the desired functional groups.
Metalation: Introduction of cobalt ions to the ligand under controlled conditions, often in the presence of a base.
Purification: Isolation and purification of the final product using techniques such as chromatography.
Industrial Production Methods
Industrial production may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents.
Reduction: Reduction reactions may occur in the presence of reducing agents.
Substitution: The functional groups attached to the porphyrin ring can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents such as dichloromethane, ethanol.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized cobalt species, while substitution reactions may result in modified porphyrin derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a catalyst in various chemical reactions, including oxidation and reduction processes.
Material Science: Used in the development of advanced materials with specific electronic and optical properties.
Biology
Enzyme Mimics: Acts as a model for studying metalloenzymes and their mechanisms.
Drug Development:
Medicine
Diagnostic Agents: Utilized in imaging techniques such as MRI.
Therapeutic Agents: Investigated for potential therapeutic effects in treating diseases.
Industry
Sensors: Employed in the development of sensors for detecting various analytes.
Environmental Applications: Used in processes for environmental remediation.
Mechanism of Action
The compound exerts its effects through coordination with specific molecular targets. The porphyrin ring allows for interactions with metal ions and other molecules, facilitating various biochemical and chemical processes. The exact mechanism may involve:
Binding to Enzymes: Modulating enzyme activity.
Electron Transfer: Participating in redox reactions.
Signal Transduction: Influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Cobalamin: A cobalt-containing compound with a corrin ring structure.
Hemin: An iron-containing porphyrin compound.
Uniqueness
The unique combination of functional groups and the specific coordination environment of cobaltate(2-) distinguishes it from other similar compounds. Its specific reactivity and applications make it a valuable subject of study in various scientific fields.
Properties
CAS No. |
87211-44-7 |
|---|---|
Molecular Formula |
C45H52CoN9O9S- |
Molecular Weight |
953.9 g/mol |
IUPAC Name |
3-[20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-23-id-2-yl]propanoate;cobalt(2+);N-[(2,4-diaminopyrimidin-5-yl)methyl]-N-[(Z)-5-hydroxy-3-sulfanylpent-2-en-2-yl]formamide;hydron;hydrate |
InChI |
InChI=1S/C34H36N4O6.C11H17N5O2S.Co.H2O/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23;1-7(9(19)2-3-17)16(6-18)5-8-4-14-11(13)15-10(8)12;;/h7,12-14,17,21H,1,8-11H2,2-6H3,(H5,35,36,37,38,39,40,41,42,43,44);4,6,17,19H,2-3,5H2,1H3,(H4,12,13,14,15);;1H2/q;;+2;/p-3/b;9-7-;; |
InChI Key |
VYPYKJZULSGSCU-ROHPBIEZSA-K |
Isomeric SMILES |
[H+].[H+].CCC1=C(C2=CC3=NC(=CC4=NC(=C(C5=NC(=C(C5=C([O-])[O-])C)C=C1[N-]2)CC(=O)[O-])C(C4C)CCC(=O)[O-])C(=C3C=C)C)C.C/C(=C(\CCO)/S)/N(CC1=CN=C(N=C1N)N)C=O.O.[Co+2] |
Canonical SMILES |
[H+].[H+].CCC1=C(C2=CC3=NC(=CC4=NC(=C(C5=NC(=C(C5=C([O-])[O-])C)C=C1[N-]2)CC(=O)[O-])C(C4C)CCC(=O)[O-])C(=C3C=C)C)C.CC(=C(CCO)S)N(CC1=CN=C(N=C1N)N)C=O.O.[Co+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


